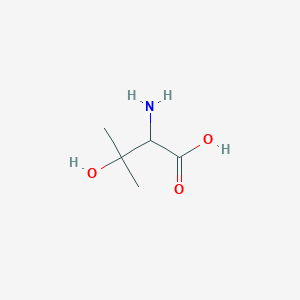

2-Amino-3-hydroxy-3-methylbutanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-hydroxy-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3/c1-5(2,9)3(6)4(7)8/h3,9H,6H2,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDRFQSZFVGJGGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2280-28-6, 5174-30-1 | |

| Record name | 3-Methyl-DL-threonine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002280286 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC126808 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126808 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-beta-Hydroxyvaline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYL-DL-THREONINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4786DPH4X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Stereoselective Synthesis of β-Hydroxy-α-amino Acids: The Case of (2S)-2-Amino-3-hydroxy-3-methylbutanoic Acid

Abstract: This technical guide provides an in-depth analysis of the synthetic strategies for (2S)-2-amino-3-hydroxy-3-methylbutanoic acid, a non-proteinogenic β-hydroxy-α-amino acid commonly known as β-hydroxyvaline. This class of molecules is a crucial structural motif in numerous biologically active natural products and pharmaceutical agents, making their stereoselective synthesis a significant challenge and area of interest for researchers in organic synthesis and drug development.[1][2][3] This document explores the inherent synthetic challenges, outlines key retrosynthetic approaches, and details scientifically vetted strategies, including chiral pool synthesis, asymmetric aldol additions, and Sharpless asymmetric aminohydroxylation. A comprehensive experimental protocol, characterization data, and a comparative analysis of the methodologies are presented to provide a practical framework for chemists in the field.

A Note on Nomenclature: The requested topic refers to "(2S,3R)-2-amino-3-hydroxy-3-methylbutanoic acid." In this structure, the carbon at position 3 is bonded to a hydroxyl group and two identical methyl groups, rendering it achiral. Therefore, the "(3R)" designation is stereochemically redundant. This guide will focus on the synthesis of the stereoisomer with a defined center at C2, correctly named (2S)-2-amino-3-hydroxy-3-methylbutanoic acid , also known as L-β-hydroxyvaline.

Introduction: The Significance of β-Hydroxy-α-amino Acids

β-Hydroxy-α-amino acids (β-HAAs) are a vital class of non-proteinogenic amino acids characterized by vicinal amino and hydroxyl functionalities.[1] Their unique structural architecture makes them indispensable chiral building blocks for the synthesis of complex molecules and key pharmacophores in a wide array of medicinal compounds.[3][4] For instance, β-HAAs are integral components of natural products such as the cyclodepsipeptide azinothricin and polyoxypeptins.[1] Their presence is also critical in synthetic pharmaceuticals, including β-lactam antibiotics, where the precise stereochemistry of the amino alcohol moiety is paramount for biological activity.[3][5]

The target molecule, (2S)-2-amino-3-hydroxy-3-methylbutanoic acid, presents a specific synthetic challenge: the stereoselective construction of the C2 amine-bearing stereocenter adjacent to a tertiary alcohol at C3. Achieving high enantiomeric purity is essential, as biological systems are exquisitely sensitive to stereochemistry. This guide focuses on robust and scalable methods to address this challenge.

Retrosynthetic Analysis & Core Synthetic Challenges

A logical retrosynthetic analysis of the target molecule reveals several potential pathways. The primary challenge lies in controlling the stereochemistry at the α-carbon (C2).

Caption: Retrosynthetic analysis of the target β-hydroxy-α-amino acid.

Key Synthetic Challenges:

-

Stereocontrol: Generating the (S)-configuration at C2 with high enantiomeric excess (ee).

-

Tertiary Alcohol: The presence of the tertiary alcohol at C3 can lead to steric hindrance, potentially lowering reaction rates and yields.

-

Protecting Groups: Orthogonal protecting group strategies are often necessary for the amine and carboxylic acid functionalities to prevent side reactions.

Key Synthetic Strategies

Several powerful strategies have been developed to overcome these challenges. This guide will focus on three prominent and effective approaches.

Strategy 1: Asymmetric Aldol Addition of a Chiral Glycine Enolate

This is one of the most effective methods for forming the crucial C2-C3 bond with excellent stereocontrol.[1] The strategy involves the reaction of a chiral glycine enolate equivalent with acetone. The stereochemical outcome is directed by a chiral auxiliary attached to the glycine unit. The Schöllkopf auxiliary, a bislactim ether derived from valine and glycine, is a classic and highly effective example.[6][7]

The causality behind this approach is the rigid, sterically defined environment created by the chiral auxiliary. The metalated bislactim ether forms a planar enolate, and the electrophile (acetone) approaches from the less sterically hindered face, opposite the bulky isopropyl group of the valine-derived portion of the auxiliary. This facial bias dictates the absolute stereochemistry of the newly formed stereocenter.

Strategy 2: Sharpless Asymmetric Aminohydroxylation (AA)

The Sharpless Asymmetric Aminohydroxylation (AA) reaction is a powerful method for the direct, stereoselective conversion of an alkene into a 1,2-amino alcohol.[4][8] For the synthesis of β-hydroxyvaline, an ester of 3,3-dimethylacrylic acid serves as the starting material.

This one-pot reaction utilizes a catalytic amount of an osmium species (K₂OsO₂(OH)₄) in combination with a chiral ligand, typically a derivative of the cinchona alkaloids dihydroquinine (DHQ) or dihydroquinidine (DHQD).[8] The chiral ligand coordinates to the osmium center, creating a chiral catalytic complex that orchestrates the enantioselective delivery of the nitrogen and oxygen atoms across the double bond. The choice of ligand ((DHQ)₂PHAL vs. (DHQD)₂PHAL) determines which face of the alkene is hydroxylated and aminated, allowing for predictable access to the desired enantiomer.[9][10][11]

Strategy 3: Biocatalytic Approaches

Biocatalysis has emerged as a sustainable and highly selective alternative to traditional chemical synthesis.[12] Enzymes such as transaldolases and engineered hydroxylases can be employed to construct β-HAAs.[2][3] For example, l-threonine transaldolases can catalyze the reaction between glycine and a ketone (acetone in this case) to form the desired product with exceptional stereoselectivity.[12] Another approach involves the direct hydroxylation of L-valine using a reengineered hydroxylase.[3]

The power of biocatalysis lies in the enzyme's active site, which is a precisely structured chiral environment. This pre-organized pocket binds the substrates in a specific orientation, leading to reactions with near-perfect enantio- and diastereoselectivity under mild, aqueous conditions.[3][12]

Comparative Analysis of Synthetic Strategies

A quantitative comparison highlights the relative strengths and weaknesses of each approach, guiding the researcher in selecting the most appropriate method based on available resources, scale, and desired purity.

| Strategy | Key Reagents | Typical Yield | Stereoselectivity (ee/de) | Pros | Cons |

| Chiral Glycine Enolate | Schöllkopf auxiliary, n-BuLi, Acetone | 60-80% | >95% de | High diastereoselectivity, well-established. | Multi-step, requires stoichiometric chiral auxiliary. |

| Sharpless AA | K₂OsO₂(OH)₄, (DHQD)₂PHAL, K₃Fe(CN)₆, MeSO₂NH₂ | 70-90% | >95% ee | Catalytic, highly enantioselective, convergent. | Uses toxic Osmium catalyst, requires careful optimization.[8] |

| Biocatalysis | Transaldolase enzyme, Glycine, Acetone | 50-95% | >99% ee | Environmentally benign, exceptional selectivity, mild conditions.[12] | Requires specific enzyme, potential substrate limitations, lower throughput. |

Detailed Experimental Protocol: Asymmetric Aldol Addition

This protocol is adapted from established literature procedures involving the Schöllkopf chiral auxiliary.

Caption: Experimental workflow for the asymmetric aldol addition method.

Step-by-Step Methodology:

-

Deprotonation: A solution of the (S)-bislactim ether of cyclo(L-Val-Gly) (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert nitrogen atmosphere. A solution of n-butyllithium (1.1 eq, 1.6 M in hexanes) is added dropwise, and the resulting deep red solution is stirred for 20 minutes to ensure complete formation of the enolate.

-

Causality: n-BuLi is a strong, non-nucleophilic base required to deprotonate the α-carbon of the glycine moiety. The low temperature prevents side reactions and decomposition of the enolate.

-

-

Aldol Addition: Anhydrous acetone (1.5 eq), freshly distilled, is added dropwise to the enolate solution at -78 °C. The reaction mixture is stirred at this temperature for 2-4 hours, during which the color typically fades. Reaction progress can be monitored by thin-layer chromatography (TLC).

-

Causality: The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetone. The stereochemical outcome is dictated by the chiral auxiliary at this stage.

-

-

Workup and Auxiliary Removal: The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Hydrolysis: The crude product is dissolved in 0.25 N aqueous HCl and stirred at room temperature for 4-6 hours to hydrolyze the bislactim ether. This cleaves the auxiliary and liberates the methyl ester of the desired amino acid.

-

Causality: Mild acidic hydrolysis is sufficient to break the amide-like bonds of the auxiliary without racemizing the newly formed stereocenter.

-

-

Purification: The aqueous solution is washed with dichloromethane to remove the liberated valine methyl ester auxiliary. The aqueous layer, containing the desired product, is then passed through an ion-exchange chromatography column (e.g., Dowex 50WX8) to isolate the pure (2S)-2-amino-3-hydroxy-3-methylbutanoic acid.

Characterization and Analysis

Confirmation of the final product's identity and stereochemical purity is critical.

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR should show characteristic signals for the two diastereotopic methyl groups of the C(CH₃)₂ moiety, a singlet for the α-proton, and broad signals for the amine and hydroxyl protons.

-

¹³C NMR will confirm the presence of five distinct carbon signals, including the carbonyl carbon (~175 ppm), the quaternary carbinol carbon (~72 ppm), the α-carbon (~60 ppm), and the two methyl carbons (~25-30 ppm).

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecular ion ([M+H]⁺), matching the calculated value for C₅H₁₂NO₃⁺.

-

Optical Rotation: The specific rotation, [α]D, should be measured and compared to literature values to confirm the enantiomeric purity. For (S)-(+)-2-Amino-3-hydroxy-3-methylbutanoic acid, a positive rotation is expected in acidic solution.[13]

-

Chiral HPLC/GC: To precisely determine the enantiomeric excess (ee), a derivatized sample can be analyzed using chiral chromatography.

Conclusion and Future Outlook

The stereoselective synthesis of (2S)-2-amino-3-hydroxy-3-methylbutanoic acid is a well-addressed challenge in modern organic chemistry, with several robust and high-yielding methods available to researchers. The choice between asymmetric aldol additions, catalytic aminohydroxylations, and biocatalytic routes depends on factors such as scale, cost, available equipment, and environmental considerations. While classic methods using chiral auxiliaries remain highly reliable, the continued development of more efficient catalytic systems (both chemical and enzymatic) promises to further streamline the synthesis of these invaluable building blocks.[1][12] Future innovations will likely focus on reducing catalyst loading, expanding substrate scope, and developing one-pot cascade reactions to improve overall efficiency and sustainability, further empowering drug discovery and development programs.[14][15]

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of beta-hydroxy-alpha-amino acids under biocatalytic conditions via a transaldolase enzyme - American Chemical Society [acs.digitellinc.com]

- 3. Enzymatic Synthesis of l-threo-β-Hydroxy-α-Amino Acids via Asymmetric Hydroxylation Using 2-Oxoglutarate-Dependent Hydroxylase from Sulfobacillus thermotolerans Strain Y0017 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of beta -amino-alpha -hydroxy esters and beta -amino-alpha -azido ester by Sharpless asymmetric aminohydroxylation, byproducts analysis [infoscience.epfl.ch]

- 10. Synthesis of beta-amino-alpha-hydroxy esters and beta-amino-alpha-azido ester by Sharpless asymmetric aminohydroxylation, byproducts analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. 299142500 [thermofisher.com]

- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 15. Frontiers | The role and application of bioinformatics techniques and tools in drug discovery [frontiersin.org]

structure and properties of 2-Amino-3-hydroxy-3-methylbutanoic acid

An In-depth Technical Guide to 2-Amino-3-hydroxy-3-methylbutanoic Acid: Structure, Properties, and Applications

Introduction

This compound is a non-proteinogenic α-amino acid characterized by a tertiary alcohol functional group. Unlike the 20 common amino acids, it is not incorporated into proteins during ribosomal translation. However, its unique structural features, particularly its two chiral centers, make it a molecule of significant interest to researchers in organic synthesis, biochemistry, and drug development. Its structural rigidity and defined stereochemistry render it a valuable chiral building block for the synthesis of complex pharmaceutical compounds and natural product analogs.

This technical guide provides a comprehensive overview of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its molecular structure and stereoisomerism, detail its physicochemical and spectroscopic properties, present a representative synthetic protocol with mechanistic insights, and explore its biological significance and applications in the pharmaceutical industry.

Section 1: Molecular Structure and Stereochemistry

The fundamental structure of this compound consists of a five-carbon backbone. The IUPAC name precisely describes its features: a butanoic acid with an amino group at the α-carbon (C2) and a hydroxyl group and a methyl group at the β-carbon (C3). The presence of two stereocenters at C2 and C3 gives rise to four possible stereoisomers: (2S,3S), (2R,3R), (2S,3R), and (2R,3S). The (2S,3S) and (2R,3R) isomers are enantiomers of each other, as are the (2S,3R) and (2R,3S) isomers. The relationship between a member of the first pair and a member of the second pair is diastereomeric.[1] This stereochemical diversity is crucial, as the biological activity and synthetic utility of each isomer can vary significantly.

Caption: 2D representation of (2S,3S)-2-Amino-3-hydroxy-3-methylbutanoic acid.

Structural Identifiers

The various stereoisomers are distinguished by unique identifiers, which are critical for sourcing and regulatory purposes.

| Identifier | (S)-(+)-2-Amino-3-hydroxy-3-methylbutanoic acid | (R)-2-Amino-3-hydroxy-3-methylbutanoic acid | (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid |

| IUPAC Name | (2S)-2-amino-3-hydroxy-3-methylbutanoic acid[2] | (2R)-2-amino-3-hydroxy-3-methylbutanoic acid | (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid[3] |

| CAS Number | 2280-27-5[2][4] | 2280-28-6[5][6][7] | 127060-92-8[3] |

| Molecular Formula | C₅H₁₁NO₃[2][4][8] | C₅H₁₁NO₃[7] | C₅H₁₁NO₃[3] |

| Molecular Weight | 133.15 g/mol [3][4] | 133.15 g/mol [6][9] | 133.15 g/mol [3] |

| SMILES | CC(C)(O)--INVALID-LINK--C(O)=O[2] | CC(C)(O)--INVALID-LINK--C(=O)O | C--INVALID-LINK--(C(=O)O)N">C@@HO[3] |

| InChI Key | LDRFQSZFVGJGGP-GSVOUGTGSA-N[2] | LDRFQSZFVGJGGP-VKHMYHEASA-N | NWZTXAMTDLRLFP-WVZVXSGGSA-N[3] |

Section 2: Physicochemical and Spectroscopic Properties

The physical and spectroscopic properties of this compound are fundamental to its handling, characterization, and quality control in a research setting.

Physicochemical Data

| Property | Value | Source |

| Appearance | White powder or crystalline solid. | [2][7] |

| Melting Point | 200-202 °C (for the (R)-isomer).[6] | [6] |

| Optical Rotation | +11° to +14° (c=2, 6 N HCl) for the (S)-isomer.[2] | [2] |

| Solubility | Soluble in water. | [10] |

Spectroscopic Profile

Spectroscopic analysis provides an unambiguous confirmation of the molecule's structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is expected to show distinct signals for the two non-equivalent methyl groups as singlets or doublets depending on the solvent and pH. The proton at the C2 alpha-carbon will appear as a singlet, and the protons of the amine and hydroxyl groups will be visible as broad singlets, with their chemical shifts being highly dependent on the solvent and concentration.

-

¹³C NMR : The carbon spectrum will show five distinct signals corresponding to the carboxyl carbon, the two alpha-carbons (C2 and C3), and the two methyl carbons.

-

-

Infrared (IR) Spectroscopy : The IR spectrum provides clear evidence of the key functional groups.[11]

-

A broad absorption band is expected in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretch of the carboxylic acid.

-

Another broad band around 3200-3500 cm⁻¹ corresponds to the O-H stretch of the tertiary alcohol and the N-H stretch of the primary amine.

-

A strong, sharp absorption peak will be present around 1700-1725 cm⁻¹ due to the C=O stretch of the carboxyl group.[11]

-

-

Mass Spectrometry (MS) : Electron ionization mass spectrometry would likely show fragmentation patterns corresponding to the loss of water (H₂O), the carboxyl group (COOH), and cleavage of the C2-C3 bond. The exact mass can be used to confirm the elemental composition.[12]

Section 3: Synthesis and Manufacturing

The synthesis of this compound, particularly in a stereochemically pure form, is a non-trivial task that underscores the importance of modern asymmetric synthesis techniques. While racemic mixtures can be prepared through methods like the Strecker synthesis starting from 3-hydroxy-3-methyl-2-butanone, obtaining single stereoisomers requires more sophisticated approaches.

One authoritative strategy involves the stereospecific synthesis from chiral precursors derived from carbohydrates, which provides excellent control over the stereochemistry at both C2 and C3.[13]

Conceptual Synthesis Workflow

The following diagram illustrates a generalized workflow for the asymmetric synthesis of a specific stereoisomer, emphasizing the critical stages of establishing chirality.

Caption: Workflow for stereoselective synthesis from a chiral pool starting material.

Step-by-Step Protocol: Asymmetric Synthesis (Conceptual)

This protocol outlines the key transformations required. The choice of reagents and conditions is paramount for achieving high stereoselectivity and yield.

-

Starting Material Selection : Begin with a readily available chiral molecule, such as D-gulonic acid γ-lactone, where the stereochemistry of some carbons can be used to direct the synthesis of the desired product stereoisomer.[13]

-

Functional Group Manipulation : Protect existing hydroxyl and carboxyl groups to prevent unwanted side reactions in subsequent steps. This choice is critical; for instance, acetonide protection of diols is common.

-

Introduction of the C3 Stereocenter : Convert a hydroxyl group into a good leaving group (e.g., tosylate or mesylate) and perform an SN2 reaction to form an epoxide. This step often proceeds with an inversion of stereochemistry, allowing for precise control.

-

Introduction of the Amino Group Precursor : The epoxide is then opened with a nitrogen nucleophile, such as sodium azide. The regioselectivity of this ring-opening is crucial and is dictated by steric and electronic factors. This step establishes the stereochemistry at the C2 position.

-

Conversion to the Amino Acid : The azide is reduced to a primary amine (e.g., via catalytic hydrogenation). The protecting groups are then removed, and the primary alcohol is oxidized to the carboxylic acid to yield the final product.

-

Purification : The final compound is purified using techniques such as recrystallization or ion-exchange chromatography to yield the enantiomerically pure amino acid.

The rationale for this multi-step, stereocontrolled approach is the necessity of building the molecule with precise three-dimensional architecture, which is impossible to achieve with simpler, non-stereoselective methods. Each step is designed to set or preserve a specific stereocenter.[13]

Section 4: Biological Significance and Applications in Drug Development

While not a building block of proteins, this compound and its close analogs are relevant in metabolic processes and have found significant use as intermediates in the synthesis of therapeutics.

Metabolic Relevance

Analogs such as 2-hydroxy-3-methylbutanoic acid are known intermediates in the catabolism of the essential branched-chain amino acid (BCAA), valine.[14] Dysregulation of BCAA metabolism is linked to several metabolic disorders, making the study of its intermediates clinically relevant.[14] These metabolites can serve as biomarkers for certain genetic metabolic diseases.[15]

Caption: Simplified metabolic context of 2-hydroxy-3-methylbutanoic acid in valine catabolism.

Applications in Drug Development

The primary utility of this compound in the pharmaceutical industry is as a specialized chiral building block.

-

Antibiotic Synthesis : Certain stereoisomers are key intermediates in the industrial production of carbapenem and penem antibiotics.[16] These potent, broad-spectrum antibiotics require a specific stereochemical configuration for their antibacterial activity, and using a pre-formed chiral intermediate like this compound greatly simplifies the total synthesis.

-

Prodrug Design : Amino acids are increasingly used as promoieties in prodrug design to enhance the pharmaceutical properties of a parent drug.[17] By attaching a drug to an amino acid, it may be possible to hijack natural amino acid transporters to improve absorption, distribution, and cellular uptake.[17][18] The unique structure of this compound offers a scaffold that can be explored for creating novel prodrugs with improved stability and targeted delivery.[19]

Conclusion

This compound stands as a compelling example of a non-proteinogenic amino acid with significant synthetic and potential therapeutic value. Its well-defined stereochemistry makes it an indispensable chiral building block for constructing complex, biologically active molecules, most notably in the antibiotic field. A thorough understanding of its structure, properties, and stereoselective synthesis is crucial for leveraging its full potential. As drug development continues to demand more sophisticated and precisely engineered molecules, the role of specialized amino acids like this one is set to expand, offering new avenues for creating the next generation of therapeutics.

References

- 1. homework.study.com [homework.study.com]

- 2. Acide (S)-(+)-2-amino-3-hydroxy-3-méthylbutanoïque, 98 %, 94 % ee, Thermo Scientific Chemicals 250 mg [thermofisher.com]

- 3. (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid | C5H11NO3 | CID 7168889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (S)-(+)-2-Amino-3-hydroxy-3-methylbutanoic acid, 98%, 94% ee | Fisher Scientific [fishersci.ca]

- 5. 2280-28-6 | this compound - AiFChem [aifchem.com]

- 6. (R)-2-Amino-3-hydroxy-3-methylbutanoic acid CAS#: 2280-28-6 [m.chemicalbook.com]

- 7. Page loading... [wap.guidechem.com]

- 8. Page loading... [guidechem.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. chembk.com [chembk.com]

- 11. researchgate.net [researchgate.net]

- 12. 2-Hydroxy-3-methylbutyric acid, 2TMS derivative [webbook.nist.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. benchchem.com [benchchem.com]

- 15. selleckchem.com [selleckchem.com]

- 16. CN1940080B - Synthesis of (2S,3R)-2-aminomethyl-3-hydroxy-butyrate by (2R,3S)-2-benzoylaminometh-3-hydroxy-butyrate ester - Google Patents [patents.google.com]

- 17. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Wuxi Jinghai Amino Acid Co., Ltd [en.chinaaminoacid.com]

The Metabolic Significance of 2-Hydroxy-3-methylbutanoic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the biological role of 2-hydroxy-3-methylbutanoic acid, a key intermediate in the catabolism of the essential branched-chain amino acid (BCAA), valine. While historically viewed as a simple metabolic byproduct, emerging research has illuminated its potential significance as a biomarker and a modulator in a variety of physiological and pathological conditions, including organic acidurias, insulin resistance, and cancer. This document details its metabolic context, the enzymatic kinetics involved, and its interplay with crucial signaling pathways, serving as a foundational resource for further investigation into this intriguing molecule.

Introduction: Unveiling a Key Metabolic Intermediate

2-Hydroxy-3-methylbutanoic acid, also known as α-hydroxyisovaleric acid, is a chiral carboxylic acid that exists as a normal, albeit typically low-level, human metabolite[1]. Its primary and most well-understood role is as an intermediate in the mitochondrial degradation pathway of valine[1]. The catabolism of BCAAs—valine, leucine, and isoleucine—is a critical process for energy production, particularly in skeletal muscle, and for supplying precursors for the synthesis of other vital biomolecules[1]. Given that dysregulation of BCAA metabolism is implicated in a range of metabolic disorders, the study of its intermediates, such as 2-hydroxy-3-methylbutanoic acid, is of considerable clinical interest[1][2]. This guide will delve into the metabolic journey of this molecule, its physiological implications, and the methodologies to study it.

The Metabolic Pathway of (S)-2-Hydroxy-3-methylbutanoic Acid

The primary biosynthetic route for (S)-2-hydroxy-3-methylbutanoic acid is through the catabolism of the L-valine[2]. This metabolic process involves a series of enzymatic reactions primarily occurring within the mitochondria of various tissues, with skeletal muscle being a key site[1].

The pathway is initiated by the transamination of L-valine to its corresponding α-keto acid, α-ketoisovalerate, a reaction catalyzed by branched-chain aminotransferases (BCATs)[2][3]. Subsequently, α-ketoisovalerate is oxidatively decarboxylated to isobutyryl-CoA by the branched-chain α-ketoacid dehydrogenase (BCKDH) complex[2]. Following a series of further enzymatic conversions, an intermediate is formed which is then reduced in a stereospecific manner to yield (S)-2-hydroxy-3-methylbutanoic acid[2].

Visualizing the Pathway:

Caption: Biosynthetic pathway of (S)-2-Hydroxy-3-methylbutanoic acid from L-Valine.

Physiological and Pathological Significance

The concentration of 2-hydroxy-3-methylbutanoic acid is typically low in healthy individuals but can become elevated in certain metabolic disorders[1]. Its role as a biomarker is becoming increasingly recognized.

Inborn Errors of Metabolism

Elevated urinary levels of 2-hydroxy-3-methylbutanoic acid (referred to as 2-hydroxyisovaleric acid) are a known indicator of several inborn errors of metabolism. These include:

-

Maple Syrup Urine Disease (MSUD)

-

Phenylketonuria

-

Methylmalonic acidemia

-

Propionic acidemia

In these conditions, the genetic defects in specific enzymes lead to a blockage in the normal catabolic pathways of amino acids, resulting in the accumulation of upstream metabolites, including 2-hydroxy-3-methylbutanoic acid.

Insulin Resistance and Metabolic Syndrome

Emerging evidence strongly links dysregulated BCAA metabolism to insulin resistance and type 2 diabetes[1][3]. Elevated levels of BCAAs and their catabolites, including 2-hydroxy-3-methylbutanoic acid, have been correlated with insulin resistance[1]. While the precise mechanisms are still under investigation, it is hypothesized that the accumulation of these metabolites may interfere with insulin signaling pathways. For instance, a structurally related valine metabolite, 3-hydroxyisobutyrate (3-HIB), has been shown to promote insulin resistance in skeletal muscle by increasing lipid uptake and reducing insulin-stimulated Akt phosphorylation, a key step in the insulin signaling cascade[1]. Further research is needed to elucidate the direct effects of 2-hydroxy-3-methylbutanoic acid on these pathways.

Cancer

Alterations in BCAA metabolism have also been implicated in cancer[2]. As a product of this pathway, fluctuations in the concentration of 2-hydroxy-3-methylbutanoic acid may serve as an indirect indicator of the metabolic reprogramming that often occurs in cancer cells[2]. Additionally, a study has identified 2-hydroxy-3-methylbutyric acid as a candidate biomarker of habitual alcohol intake, which is a known risk factor for several cancers, including pancreatic and liver cancer[6]. An increase in the levels of this metabolite was associated with an increased risk of hepatocellular carcinoma and pancreatic cancer[6].

Interplay with Cellular Signaling Pathways

Beyond its role as a metabolic intermediate, metabolites of BCAA catabolism are increasingly recognized for their involvement in cellular signaling, particularly in the context of insulin and mTOR signaling[1][3]. The mTORC1 signaling pathway is a crucial regulator of cell growth and metabolism and is sensitive to amino acid levels. While direct evidence for the involvement of (S)-2-hydroxy-3-methylbutanoic acid in specific signaling pathways is currently limited, its levels are intrinsically linked to the broader signaling networks that regulate BCAA catabolism[2].

Visualizing the Interplay:

Caption: Context of BCAA metabolism and related signaling.

Methodologies for Detection and Quantification

The accurate quantification of 2-hydroxy-3-methylbutanoic acid in biological matrices is crucial for both research and clinical diagnostics. This typically requires chromatographic methods coupled with mass spectrometry to achieve the necessary sensitivity and selectivity[2].

Sample Preparation

A critical first step in the analysis is the proper collection and preparation of biological samples to preserve the integrity of the metabolites.

Experimental Protocol: Extraction from Biological Fluids (e.g., Plasma, Urine)

-

Sample Collection: Collect blood in EDTA-containing tubes and centrifuge to obtain plasma. Collect urine samples and store them at -80°C until analysis.

-

Protein Precipitation: To 100 µL of plasma or urine, add 400 µL of a cold organic solvent (e.g., acetonitrile or methanol) containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).

-

Vortexing and Centrifugation: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant, which contains the extracted metabolites.

-

Drying and Reconstitution: Dry the supernatant under a stream of nitrogen gas. Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol in water) for analysis.

Analytical Instrumentation

High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) is the gold standard for the quantitative analysis of 2-hydroxy-3-methylbutanoic acid[7][8].

Table 1: Typical LC-MS/MS Parameters for Quantification

| Parameter | Setting |

| Chromatography | |

| Column | Reversed-phase C18 column |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | A suitable gradient from low to high organic phase to elute the analyte |

| Flow Rate | 0.2 - 0.5 mL/min |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), typically in negative mode |

| Scan Mode | Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | [M-H]⁻ for 2-hydroxy-3-methylbutanoic acid |

| Product Ion(s) (m/z) | Specific fragment ions for quantification and confirmation |

Visualizing the Analytical Workflow:

Caption: General experimental workflow for the analysis of 2-Hydroxy-3-methylbutanoic acid.

Future Directions and Conclusion

2-Hydroxy-3-methylbutanoic acid, a key intermediate in valine catabolism, is emerging as a molecule of significant clinical and physiological importance[1]. Its established association with genetic metabolic disorders and recent evidence pointing towards its involvement in the complex interplay between BCAA metabolism, insulin resistance, and cancer signaling underscore the need for further investigation[1][2][6].

Future research should focus on several key areas:

-

Enzymology: Detailed characterization of the enzymes directly responsible for the synthesis and degradation of (S)-2-hydroxy-3-methylbutanoic acid to understand the regulation of its cellular levels[1].

-

Signaling Roles: Elucidation of the direct effects of (S)-2-hydroxy-3-methylbutanoic acid on cellular signaling pathways, particularly its potential to modulate insulin and mTOR signaling[1].

-

Therapeutic Potential: Investigation into whether targeting the enzymes involved in (S)-2-hydroxy-3-methylbutanoic acid metabolism could be a viable therapeutic strategy for metabolic diseases[1].

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Human Metabolome Database: Showing metabocard for 2-Hydroxy-3-methylbutyric acid (HMDB0000407) [hmdb.ca]

- 6. Novel Biomarkers of Habitual Alcohol Intake and Associations With Risk of Pancreatic and Liver Cancers and Liver Disease Mortality - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. d-nb.info [d-nb.info]

An In-depth Technical Guide on the Stereoisomers and Chirality of 2-Amino-3-hydroxy-3-methylbutanoic Acid

This guide provides a comprehensive technical analysis of the stereochemistry of 2-amino-3-hydroxy-3-methylbutanoic acid, a molecule of significant interest to researchers, scientists, and professionals in drug development. We will delve into its structural features, clarify the nature of its chirality, and discuss the practical implications for synthesis, analysis, and application.

Introduction: Defining the Molecule

This compound, also known as β-hydroxyvaline, is a non-proteinogenic amino acid. Its structure, featuring both an amino and a hydroxyl group, makes it a valuable chiral building block in the synthesis of complex molecules, including pharmaceuticals. A precise understanding of its stereochemistry is not merely an academic exercise; it is fundamental to controlling the biological activity, efficacy, and safety of any resulting therapeutic agent. The chirality of a drug can profoundly influence its pharmacological and toxicological profiles[1]. This guide will provide the foundational knowledge required to navigate the complexities of this molecule's stereoisomers.

Structural Analysis and the Determination of Chirality

A frequent point of confusion is the number of stereoisomers possible for this compound. The number of possible stereoisomers is determined by the formula 2ⁿ, where 'n' is the number of chiral centers[2]. A thorough examination of the molecule's structure is essential.

The structure is as follows:

A chiral center is a carbon atom bonded to four different substituent groups. Let's analyze the two central carbon atoms:

-

Carbon-3 (C3): This carbon is bonded to a hydroxyl group (-OH), two methyl groups (-CH₃), and the -CH(NH₂)COOH group. Since two of the substituents are identical methyl groups, C3 is not a chiral center.

-

Carbon-2 (C2): This carbon is bonded to a hydrogen atom (-H), an amino group (-NH₂), a carboxyl group (-COOH), and the -C(OH)(CH₃)₂ group. These four groups are distinct. Therefore, C2 is a chiral center.

With only one chiral center (n=1), this compound has 2¹ = 2 stereoisomers. These two isomers are enantiomers—non-superimposable mirror images of each other. They are designated as (R)-2-amino-3-hydroxy-3-methylbutanoic acid and (S)-2-amino-3-hydroxy-3-methylbutanoic acid[3][4][5].

Mandatory Visualization: Enantiomers of this compound

The diagram below illustrates the mirror-image relationship between the (R) and (S) enantiomers.

Caption: Mirror image relationship of (S) and (R) enantiomers.

Physicochemical and Biological Properties of Enantiomers

While enantiomers share identical physical properties such as melting point and solubility in achiral environments, they differ in their interaction with plane-polarized light and with other chiral molecules. This latter distinction is the cornerstone of stereospecificity in biological systems.

| Property | (S)-Enantiomer | (R)-Enantiomer | Racemic Mixture |

| CAS Number | 2280-27-5[4][5] | 2280-48-0[3] | 2280-28-6[6] |

| Molecular Weight | 133.15 g/mol [3][4] | 133.15 g/mol [3][4] | 133.15 g/mol |

| Specific Rotation | +11° to +14° (c=2, 6 N HCl)[7] | Data not readily available, but expected to be equal and opposite to (S). | 0° (optically inactive) |

| Biological Activity | Can differ significantly from the (R)-enantiomer. | Can differ significantly from the (S)-enantiomer. | A composite of the activities of both enantiomers. |

The differential biological activity of enantiomers is a critical consideration in drug development. One enantiomer may be therapeutically active (the eutomer) while the other is inactive or even responsible for adverse effects (the distomer)[1]. Although specific biological activities for the individual enantiomers of β-hydroxyvaline are not extensively detailed in general literature, it is a well-established principle that such differences are common[1][8]. For instance, in related amino acids, chirality dictates receptor binding, enzyme interactions, and metabolic pathways[9][10].

Stereoselective Synthesis and Chiral Resolution

Obtaining enantiomerically pure this compound is crucial for its use as a chiral building block. Two primary strategies are employed:

-

Asymmetric Synthesis: This involves creating the desired enantiomer from achiral or prochiral starting materials using chiral catalysts or reagents. For example, processes can start from L-valine and use a series of stereocontrolled reactions like diazotization and hydrolysis to produce the desired stereoisomer[11].

-

Chiral Resolution: This is the process of separating a racemic mixture (a 50:50 mixture of both enantiomers) into its individual components. Common methods include:

-

Formation of Diastereomeric Salts: Reacting the racemic amino acid with a chiral resolving agent (e.g., an enantiomerically pure amine) to form diastereomeric salts, which have different physical properties (like solubility) and can be separated by crystallization[12].

-

Enzymatic Resolution: Using enzymes that selectively act on one enantiomer, allowing for the separation of the modified and unmodified forms. Hog renal acylase I, for instance, can be used for asymmetric hydrolysis of N-acetylated amino acids[8].

-

Chiral Chromatography: The most powerful and widely used analytical and preparative technique, which will be discussed in the next section.

-

Mandatory Visualization: Generalized Chiral Resolution Workflow

This diagram outlines the general steps involved in separating enantiomers from a racemic mixture.

Caption: General workflow for chiral resolution.

Analytical Techniques for Stereoisomer Characterization

Confirming the enantiomeric purity of a sample is a critical step in quality control for research and drug development. Several analytical techniques are employed for this purpose.

| Technique | Principle of Operation | Application Notes |

| Chiral HPLC/SFC | Utilizes a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation[13][14]. Polysaccharide-based CSPs are common for separating hydroxy acids[13][14]. | This is the gold standard for both quantifying enantiomeric excess (ee) and for preparative separation. Mobile phase composition (e.g., hexane/isopropanol with a trifluoroacetic acid modifier) is crucial for achieving good resolution[13][14]. |

| Gas Chromatography (GC) | Enantiomers are often derivatized with a chiral agent to form diastereomers, which can then be separated on a standard achiral GC column[13][15]. This indirect method leverages the different boiling points of the diastereomers. | Derivatization adds a step to the workflow but can be highly effective. Common derivatizing agents include O-trifluoroacetylated (S)-(+)-3-methyl-2-butyl esters[15]. |

| Polarimetry | Measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. Enantiomers rotate light by equal amounts but in opposite directions. | A classical technique used to determine the optical rotation of a bulk sample. It confirms optical activity but is less precise for determining enantiomeric ratios compared to chromatography. |

| NMR with Chiral Shift Reagents | In the presence of a chiral shift reagent, the NMR signals for corresponding protons in the two enantiomers will appear at different chemical shifts (diastereotopic), allowing for quantification. | A powerful tool for structural elucidation that can be adapted for chiral analysis without requiring physical separation of the enantiomers. |

| Marfey's Method | Involves derivatizing the amino acid with Marfey's reagent (or its variants) to form diastereomers that can be readily separated by standard reverse-phase HPLC[16]. | A highly sensitive and reliable method for determining the absolute configuration of amino acids, though resolving β-diastereomers can sometimes be challenging[16]. |

Experimental Protocol: Chiral HPLC Method Development

The following provides a generalized, step-by-step protocol for developing a method to separate the enantiomers of this compound.

-

Column Selection:

-

Rationale: The choice of the Chiral Stationary Phase (CSP) is the most critical parameter. For hydroxy acids, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are a proven starting point due to their broad enantiorecognition capabilities[13][14].

-

Action: Begin by screening several polysaccharide-based columns (e.g., Chiralpak series).

-

-

Mobile Phase Selection (Normal Phase):

-

Rationale: Normal-phase chromatography often provides excellent selectivity for chiral separations. A non-polar solvent with a polar modifier allows for fine-tuning of interactions.

-

Action: Start with a mobile phase of n-Hexane and an alcohol modifier like 2-Propanol (e.g., 90:10 v/v)[14].

-

-

Additive Inclusion:

-

Rationale: As an amino acid, the analyte has both acidic and basic functional groups. Peak tailing can occur due to unwanted interactions with the stationary phase. An acidic modifier suppresses the ionization of the carboxyl group, leading to sharper, more symmetrical peaks.

-

Action: Add a small amount of an acidic modifier, such as 0.1% Trifluoroacetic Acid (TFA), to the mobile phase[13][14].

-

-

Optimization:

-

Rationale: Separation is a thermodynamic process influenced by temperature, flow rate, and mobile phase composition. Systematic optimization is required to achieve baseline resolution (Rs > 1.5).

-

Action:

-

Adjust the ratio of Hexane to 2-Propanol. Increasing the alcohol content generally reduces retention time.

-

Optimize the column temperature. A lower temperature may increase resolution but also analysis time.

-

Vary the flow rate to balance resolution and analysis speed. A lower flow rate often improves separation[13].

-

-

-

Detection and Quantification:

-

Rationale: The analyte lacks a strong chromophore, making UV detection at low wavelengths necessary.

-

Action: Use a UV detector set to a low wavelength (e.g., 210-220 nm). Calculate the enantiomeric excess (% ee) from the peak areas of the two enantiomers.

-

Applications in Drug Development and Research

The stereochemical purity of chiral building blocks like β-hydroxyvaline is paramount in medicinal chemistry. Amino acids and their derivatives are frequently used as moieties in prodrug design to improve properties like solubility, stability, and targeted delivery[17]. The specific three-dimensional arrangement of atoms determines how a molecule fits into a biological target, such as an enzyme's active site or a cell surface receptor.

Incorporating the wrong stereoisomer into a drug candidate can lead to:

-

Reduced therapeutic efficacy.

-

Complete loss of activity.

-

Altered metabolic profile.

-

Potentially severe toxicological side effects.

Therefore, regulatory agencies like the FDA and EMA have stringent requirements for the characterization and control of stereoisomers in pharmaceutical products.

Conclusion

This compound is a chiral molecule with a single stereocenter at the C2 position, existing as a pair of (R) and (S) enantiomers. A clear understanding of this fundamental structural fact is the basis for all further scientific inquiry. For professionals in drug development and chemical synthesis, the ability to control, separate, and analyze these stereoisomers is not optional—it is a prerequisite for creating safe, effective, and well-characterized molecular entities. The methods and principles outlined in this guide, from structural analysis to advanced chromatographic techniques, provide the necessary framework for working with this valuable chiral building block.

References

- 1. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 2. Chirality (chemistry) - Wikipedia [en.wikipedia.org]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. (S)-(+)-2-Amino-3-hydroxy-3-methylbutanoic acid, 98%, 94% ee | Fisher Scientific [fishersci.ca]

- 5. (S)-(+)-2-Amino-3-hydroxy-3-methylbutanoic acid | 2280-27-5 [chemicalbook.com]

- 6. 2280-28-6 | this compound - AiFChem [aifchem.com]

- 7. (S)-(+)-2-Amino-3-hydroxy-3-methylbutanoic acid, 98%, 94% ee 250 mg | Request for Quote [thermofisher.com]

- 8. Beta-hydroxynorleucine: separation of its isomers and biological studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Chirality Chain in Valine: How the Configuration at the Cα Position through the OcisC′CαN Torsional System Leads to Distortion of the Planar Group CαC′(Ocis)Otrans to a Flat Tetrahedron - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chromatographytoday.com [chromatographytoday.com]

- 11. CN102911085A - Synthesis process of compound D-2- aminoxy-3-methylbutyric acid - Google Patents [patents.google.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Enantiomeric separation and discrimination of 2-hydroxy acids as O-trifluoroacetylated (S)-(+)-3-methyl-2-butyl esters by achiral dual-capillary column gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey’s Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Biosynthesis of 3-Hydroxy-L-Valine

This guide provides a comprehensive technical overview of the biosynthetic pathway of 3-hydroxy-L-valine, a non-proteinogenic amino acid of significant interest to researchers, scientists, and drug development professionals. By integrating established knowledge of L-valine biosynthesis with current understanding of enzymatic hydroxylation, this document offers a detailed exploration of the probable synthetic route, key enzymatic players, and the experimental methodologies required for its investigation.

Introduction

3-Hydroxy-L-valine is a naturally occurring amino acid derivative that has been identified as a metabolite in certain fungi, notably Pleurocybella porrigens. Its unique structure, featuring a hydroxyl group at the C3 position of the valine side chain, imparts distinct chemical properties that make it a molecule of interest for various applications, including as a chiral building block in synthetic chemistry and for its potential biological activities. Understanding its biosynthesis is crucial for harnessing its potential through metabolic engineering and synthetic biology approaches.

While the complete biosynthetic pathway of 3-hydroxy-L-valine has not been fully elucidated in a single organism, a scientifically sound pathway can be proposed by combining the well-characterized L-valine biosynthesis pathway with the known mechanisms of amino acid hydroxylation. This guide will first detail the established steps leading to the synthesis of L-valine and then delve into the putative final step: the hydroxylation of a key intermediate or L-valine itself.

PART 1: The Foundational Pathway - Biosynthesis of L-Valine

The biosynthesis of L-valine is a conserved pathway in bacteria, archaea, fungi, and plants, starting from the central metabolite pyruvate.[1] This multi-step enzymatic process serves as the primary source of this essential branched-chain amino acid.

The synthesis of L-valine from pyruvate involves four key enzymes:

-

Acetohydroxyacid Synthase (AHAS) : This enzyme, also known as acetolactate synthase, catalyzes the condensation of two molecules of pyruvate to form α-acetolactate.[2][3] This is the first committed step in the biosynthesis of valine and leucine.

-

Acetohydroxyacid Isomeroreductase (AHAIR) : This enzyme catalyzes the simultaneous isomerization and reduction of α-acetolactate to α,β-dihydroxyisovalerate, utilizing NADPH as a cofactor.[3]

-

Dihydroxyacid Dehydratase (DHAD) : This enzyme facilitates the dehydration of α,β-dihydroxyisovalerate to produce α-ketoisovalerate.[3]

-

Branched-Chain Amino Acid Transaminase (TA) : In the final step, a transaminase catalyzes the transfer of an amino group from an amino donor, typically glutamate, to α-ketoisovalerate, yielding L-valine.[1][3]

The genes encoding these enzymes are well-characterized in many organisms, often found in operons such as the ilv operon in Escherichia coli and Corynebacterium glutamicum.[3][4]

Visualizing the L-Valine Biosynthetic Pathway

Caption: The biosynthetic pathway of L-valine from pyruvate.

PART 2: The Hydroxylation Step - A Putative Pathway to 3-Hydroxy-L-Valine

The introduction of a hydroxyl group onto the valine scaffold is the key transformation leading to 3-hydroxy-L-valine. Based on known biochemical reactions, this hydroxylation is most likely catalyzed by a hydroxylase enzyme, with cytochrome P450 monooxygenases being strong candidates. Fungi are known to possess a vast and diverse array of cytochrome P450 enzymes that are involved in a wide range of metabolic processes, including the modification of amino acids.

Two primary hypotheses for the timing of this hydroxylation exist:

-

Hydroxylation of L-Valine: A hydroxylase acts directly on L-valine to produce 3-hydroxy-L-valine.

-

Hydroxylation of a Precursor: A hydroxylase modifies an intermediate in the L-valine pathway, such as α-ketoisovalerate, which is then further processed to 3-hydroxy-L-valine.

Given that 3-hydroxy-L-valine has been identified as a fungal metabolite, it is plausible that a specific fungal cytochrome P450 enzyme is responsible for this transformation. The transcriptomic data from Pleurocybella porrigens indicates the presence of the L-valine biosynthetic pathway, suggesting that the precursor for hydroxylation is readily available.

The Role of Cytochrome P450 Monooxygenases

Cytochrome P450 enzymes are heme-containing monooxygenases that catalyze the insertion of one atom of molecular oxygen into a substrate, with the other oxygen atom being reduced to water. This reaction typically requires a reductase partner to transfer electrons from NAD(P)H. The general reaction is as follows:

Substrate + O₂ + NAD(P)H + H⁺ → Substrate-OH + H₂O + NAD(P)⁺

In the context of 3-hydroxy-L-valine biosynthesis, the putative reaction would be:

L-Valine + O₂ + NAD(P)H + H⁺ --(Valine-3-hydroxylase)--> 3-Hydroxy-L-valine + H₂O + NAD(P)⁺

Visualizing the Putative Hydroxylation Step

Caption: The proposed final step in the biosynthesis of 3-hydroxy-L-valine.

PART 3: Experimental Workflows for Pathway Elucidation

Validating the proposed biosynthetic pathway for 3-hydroxy-L-valine requires a series of well-designed experiments. The following workflows provide a roadmap for researchers aiming to identify and characterize the enzymes involved.

Workflow 1: Identification of the Hydroxylase Gene

This workflow focuses on identifying the gene encoding the putative valine-3-hydroxylase from a source organism like Pleurocybella porrigens.

Caption: Workflow for identifying the candidate hydroxylase gene.

Experimental Protocol: Heterologous Expression of a Candidate Fungal Cytochrome P450

-

RNA Isolation and cDNA Synthesis: Isolate total RNA from the fungal mycelium or fruiting bodies grown under conditions that favor 3-hydroxy-L-valine production. Synthesize first-strand cDNA using a reverse transcriptase.

-

PCR Amplification: Design primers based on the sequence of a candidate cytochrome P450 gene identified from transcriptomic data. Amplify the full-length coding sequence using PCR.

-

Cloning into an Expression Vector: Ligate the PCR product into a suitable expression vector, such as pET for E. coli or pYES2 for Saccharomyces cerevisiae. The vector should ideally contain a purification tag (e.g., His-tag).

-

Transformation: Transform the expression construct into a suitable host strain.

-

Expression Induction: Grow the recombinant host cells and induce protein expression according to the specific vector and host requirements (e.g., with IPTG for E. coli or galactose for S. cerevisiae).

-

Protein Purification: Lyse the cells and purify the recombinant P450 enzyme using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

Workflow 2: In Vitro Characterization of Hydroxylase Activity

This workflow aims to confirm the enzymatic function of the candidate hydroxylase and determine its kinetic properties.

Caption: Workflow for the in vitro characterization of the hydroxylase.

Experimental Protocol: In Vitro Valine Hydroxylase Assay

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:

-

Purified candidate P450 enzyme

-

A suitable reductase partner (e.g., cytochrome P450 reductase)

-

L-valine (substrate)

-

NADPH (cofactor)

-

Buffer (e.g., potassium phosphate buffer, pH 7.4)

-

-

Initiation and Incubation: Initiate the reaction by adding NADPH. Incubate the mixture at an optimal temperature (e.g., 30°C) for a defined period.

-

Reaction Termination: Stop the reaction by adding a quenching agent, such as an organic solvent (e.g., acetonitrile) or an acid (e.g., trichloroacetic acid).

-

Sample Preparation for Analysis: Centrifuge the terminated reaction to pellet the precipitated protein. Collect the supernatant for analysis.

-

Product Analysis: Analyze the supernatant for the presence of 3-hydroxy-L-valine using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quantification: Quantify the amount of 3-hydroxy-L-valine produced by comparing the peak area to a standard curve of a known concentration of 3-hydroxy-L-valine.

Data Presentation: Enzyme Kinetic Parameters

While specific kinetic data for a dedicated valine-3-hydroxylase is not yet available in the literature, the following table provides an example of the types of parameters that would be determined through the experimental workflows described above. For illustrative purposes, hypothetical data for a putative fungal cytochrome P450 acting on L-valine is presented.

| Enzyme Parameter | Value | Units |

| Substrate | L-Valine | - |

| Km | 150 | µM |

| Vmax | 25 | nmol/min/mg |

| kcat | 0.5 | s-1 |

| kcat/Km | 3.3 x 103 | M-1s-1 |

Table 1: Hypothetical Kinetic Parameters for a Putative Valine-3-Hydroxylase.

Conclusion and Future Directions

The biosynthesis of 3-hydroxy-L-valine is a compelling area of research with implications for synthetic biology and drug development. While the foundational pathway leading to L-valine is well-established, the specific enzymatic step responsible for the C3-hydroxylation remains an active area of investigation. The evidence strongly points towards the involvement of a cytochrome P450 monooxygenase, particularly in fungal species known to produce this unique amino acid.

Future research should focus on the definitive identification and characterization of the valine-3-hydroxylase. The experimental workflows outlined in this guide provide a clear path for achieving this goal. The successful elucidation of this pathway will not only deepen our understanding of fungal secondary metabolism but also pave the way for the development of microbial cell factories for the sustainable production of 3-hydroxy-L-valine and its derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. Heterologous expression and mechanistic investigation of a fungal cytochrome P450 (CYP5150A2): involvement of alternative redox partners - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Heterologous expression of fungal cytochromes P450 (CYP5136A1 and CYP5136A3) from the white-rot basidiomycete Phanerochaete chrysosporium: Functionalization with cytochrome b5 in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. REGULATION AND HETEROLOGOUS EXPRESSION OF P450 ENZYME SYSTEM COMPONENTS OF THE WHITE ROT FUNGUS PHANEROCHAETE CHRYSOSPORIUM - PMC [pmc.ncbi.nlm.nih.gov]

in vitro studies of 2-Amino-3-hydroxy-3-methylbutanoic acid effects

An In-Depth Technical Guide to the In Vitro Investigation of 2-Amino-3-hydroxy-3-methylbutanoic Acid

Abstract

This compound, a derivative of the essential branched-chain amino acid (BCAA) valine, is an intriguing molecule with potential significance in cellular metabolism and signaling. As an intermediate in valine catabolism, its cellular effects are hypothesized to intersect with key regulatory pathways, including the mammalian target of rapamycin (mTOR) signaling cascade, which is a central regulator of cell growth, proliferation, and survival. This technical guide provides a comprehensive framework for the in vitro investigation of this compound. We present a series of detailed experimental protocols, from foundational cell viability and proliferation assays to in-depth analyses of metabolic activity and specific signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking to elucidate the biological functions and therapeutic potential of this amino acid derivative.

Introduction: The Scientific Rationale

This compound is structurally related to valine, an essential BCAA. BCAAs and their metabolites are not merely building blocks for proteins; they are also critical signaling molecules. Dysregulation of BCAA metabolism is implicated in a range of metabolic disorders, making the study of its intermediates, such as this compound, of significant clinical interest.[1] The central hypothesis guiding this technical guide is that this compound, as a product of valine metabolism, may exert biological effects through the modulation of nutrient-sensing pathways, most notably the mTOR pathway.[2][3]

This guide is structured to provide a logical progression of inquiry, beginning with broad-stroke assessments of cellular viability and proliferation, and moving towards more granular investigations of metabolic reprogramming and specific molecular mechanisms of action.

Foundational Cellular Assays: Assessing Global Effects

The initial phase of investigation aims to determine the fundamental effects of this compound on cell health and growth. These assays are crucial for establishing a dose-response relationship and identifying the optimal concentration range for subsequent, more detailed experiments.

Cell Viability Assay (MTT Assay)

Causality of Experimental Choice: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. This assay provides a robust and high-throughput method to quantify changes in cell viability upon treatment with the test compound.

Experimental Protocol:

-

Cell Seeding: Plate cells (e.g., HEK293, HepG2, or a relevant neuronal cell line like SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[4]

-

Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile PBS) and create a serial dilution to achieve final concentrations ranging from 1 µM to 1 mM. Replace the culture medium with fresh medium containing the different concentrations of the compound. Include a vehicle control.

-

Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express the results as a percentage of the vehicle control.

Data Presentation:

| Concentration (µM) | 24h Viability (%) | 48h Viability (%) | 72h Viability (%) |

| Vehicle Control | 100 ± 5.2 | 100 ± 4.8 | 100 ± 6.1 |

| 1 | 98.7 ± 4.9 | 99.1 ± 5.3 | 97.5 ± 5.8 |

| 10 | 97.2 ± 5.1 | 96.8 ± 4.7 | 95.3 ± 6.2 |

| 100 | 95.8 ± 4.5 | 92.4 ± 5.0 | 88.1 ± 5.5 |

| 500 | 85.3 ± 6.0 | 78.9 ± 5.8 | 65.7 ± 6.4 |

| 1000 | 70.1 ± 5.7 | 55.4 ± 6.1 | 42.3 ± 5.9 |

Cell Proliferation Assay (BrdU Assay)

Causality of Experimental Choice: The BrdU (Bromodeoxyuridine) assay measures DNA synthesis, a hallmark of cell proliferation. This assay is more specific for proliferation than the MTT assay, which measures metabolic activity.

Experimental Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

BrdU Labeling: 18-24 hours post-treatment, add BrdU labeling solution to each well and incubate for 2-4 hours.

-

Fixation and Denaturation: Remove the labeling medium, and fix and denature the cells according to the manufacturer's protocol.

-

Antibody Incubation: Add the anti-BrdU antibody and incubate.

-

Substrate Addition: Add the substrate solution and measure the colorimetric or chemiluminescent signal.

-

Data Analysis: Normalize the results to the vehicle control.

Mechanistic Insights: Delving into Signaling Pathways

Based on the established link between amino acids and mTOR signaling, the next logical step is to investigate the effect of this compound on this critical pathway.

Western Blot Analysis of mTOR Pathway Activation

Causality of Experimental Choice: Western blotting allows for the direct visualization and quantification of changes in the phosphorylation status of key proteins in the mTOR signaling cascade. Phosphorylation is a primary mechanism of activation for many proteins in this pathway.

Experimental Protocol:

-

Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with a predetermined effective concentration of this compound for various time points (e.g., 15, 30, 60, 120 minutes).

-

Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies against p-mTOR (Ser2448), mTOR, p-Akt (Ser473), Akt, p-S6K (Thr389), S6K, p-4E-BP1 (Thr37/46), and 4E-BP1. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

-

Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

-

Densitometry Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Data Presentation:

| Treatment | p-mTOR/mTOR Ratio | p-Akt/Akt Ratio | p-S6K/S6K Ratio | p-4E-BP1/4E-BP1 Ratio |

| Vehicle Control | 1.0 ± 0.1 | 1.0 ± 0.1 | 1.0 ± 0.1 | 1.0 ± 0.1 |

| Compound (X µM) | 1.8 ± 0.2 | 1.5 ± 0.1 | 2.1 ± 0.3 | 1.9 ± 0.2 |

| *p < 0.05 vs. Vehicle Control |

Signaling Pathway Visualization:

Caption: Proposed signaling pathway of this compound via mTORC1.

Investigating Cell Fate: Apoptosis vs. Necrosis

Should the foundational assays indicate a cytotoxic effect, it is imperative to determine the mode of cell death.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis

Causality of Experimental Choice: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of necrotic and late apoptotic cells.

Experimental Protocol:

-

Cell Treatment: Treat cells with the compound at concentrations determined from the viability assays for 24 hours.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Experimental Workflow Visualization:

Caption: Workflow for Annexin V/PI apoptosis assay.

Concluding Remarks and Future Directions

The experimental framework outlined in this technical guide provides a robust starting point for characterizing the in vitro effects of this compound. The data generated from these studies will be instrumental in elucidating its mechanism of action and assessing its potential as a therapeutic agent or a biomarker for metabolic diseases. Future investigations could expand upon these findings to include metabolomics analyses to understand broader metabolic shifts, and in vivo studies to validate the in vitro observations in a physiological context.

References

- 1. benchchem.com [benchchem.com]

- 2. Amino acids mediate mTOR/raptor signaling through activation of class 3 phosphatidylinositol 3OH-kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of amino acid sensing in mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neuronal Protective Effect of Nosustrophine in Cell Culture Models [xiahepublishing.com]

An In-Depth Technical Guide to the Metabolic Fate of 2-Amino-3-hydroxy-3-methylbutanoic Acid

Abstract

This technical guide provides a comprehensive framework for elucidating the metabolic fate of 2-Amino-3-hydroxy-3-methylbutanoic acid, a novel amino acid analog. Due to the limited direct research on this specific molecule, this guide synthesizes information from structurally related compounds, namely the essential amino acid threonine and the leucine metabolite β-hydroxy β-methylbutyrate (HMB), to propose putative metabolic pathways. We present detailed in vitro and in vivo experimental protocols, leveraging advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and stable isotope tracing, to enable researchers to systematically investigate its absorption, distribution, metabolism, and excretion (ADME). This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical methodologies for characterizing the biotransformation of this and similar novel chemical entities.

Introduction

Chemical Identity and Structure

This compound is a non-proteinogenic α-amino acid. Its structure features a carboxylic acid group, an amino group on the alpha carbon (C2), and both a hydroxyl and a methyl group on the beta carbon (C3). This unique combination of functional groups suggests a complex metabolic profile, potentially intersecting with several established amino acid catabolic pathways.

Structural Analogy and Metabolic Precedent

The structure of this compound shares significant homology with two key biological molecules:

-

Threonine: As an analog of threonine, it differs by the substitution of a methyl group for a hydrogen atom at the C3 position. Threonine metabolism is well-characterized and proceeds through several pathways, including conversion to pyruvate or α-ketobutyrate.[1][2]

-

β-Hydroxy β-methylbutyrate (HMB): It is the α-amino derivative of HMB, a metabolite of the branched-chain amino acid (BCAA) leucine.[3][4] HMB is known to be metabolized to HMG-CoA, a precursor for cholesterol synthesis.[5]

These structural similarities form the basis for predicting the metabolic fate of this compound.

Potential Pharmacological and Physiological Relevance

Given its structural relationship to HMB, which is supplemented to increase muscle mass and strength, and threonine, an essential amino acid vital for protein synthesis and gut health, this compound holds potential as a novel therapeutic agent or nutritional supplement.[6][7] Understanding its metabolic stability, potential for bioactivation into active or toxic metabolites, and its clearance pathways is a critical prerequisite for any further development.

Predicted Metabolic Pathways

The metabolism of this compound is likely to be initiated by enzymes that recognize its amino acid or hydroxy acid features. We propose two primary hypothetical pathways.

Hypothesis 1: Catabolism via Branched-Chain Amino Acid (BCAA) Pathways

The initial catabolic steps for BCAAs are conserved, involving transamination followed by oxidative decarboxylation.[8][9]

-

Transamination: The first step is likely a reversible transamination catalyzed by a branched-chain aminotransferase (BCAT), converting the parent compound into its corresponding α-keto acid, 2-Keto-3-hydroxy-3-methylbutanoic acid. This reaction primarily occurs in skeletal muscle.[8][10]

-

Oxidative Decarboxylation: The resulting α-keto acid would then be irreversibly decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKD) complex, a key regulatory point in BCAA catabolism.[11] This would yield 2-hydroxy-2-methylpropanoyl-CoA.

-

Downstream Metabolism: Subsequent steps could lead to intermediates that enter the tricarboxylic acid (TCA) cycle, potentially classifying the parent compound as glucogenic or ketogenic.

Hypothesis 2: Metabolism via Threonine Catabolic Pathways

Alternatively, enzymes involved in threonine degradation may act on this analog.

-